molecular formula C16H32O2 B1594578 2-Ethylhexyl octanoate CAS No. 63321-70-0

2-Ethylhexyl octanoate

Cat. No.: B1594578
CAS No.: 63321-70-0
M. Wt: 256.42 g/mol
InChI Key: HPUAIVNIHNEYPO-UHFFFAOYSA-N
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Description

Stereochemical Configuration Analysis

The molecular structure of this compound lacks defined stereocenters, as confirmed by its planar ester functional group and the absence of chiral centers in both the octanoate and 2-ethylhexyl substituents. The branched 2-ethylhexyl group (C₈H₁₇O) attaches to the carbonyl oxygen, while the linear octanoyl chain (C₈H₁₅O₂) extends from the ester linkage. Computational models and X-ray crystallography analogs suggest no inherent chirality, making the compound achiral.

Conformational Isomerism Studies

The flexibility of the 2-ethylhexyl group allows for multiple low-energy conformers. Key rotational barriers arise from:

  • Ester group rotation : The C–O bond between the carbonyl and oxygen atoms permits rotation, leading to syn and anti conformers.
  • Branched alkyl chain dynamics : The ethyl branch on the hexyl chain introduces steric interactions, favoring staggered conformations to minimize van der Waals repulsions.
    Molecular dynamics simulations indicate that the lowest-energy conformation features the ethyl group oriented away from the ester carbonyl, optimizing spatial arrangement.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Patterns

¹H NMR (CDCl₃, 90 MHz):

  • δ 0.89 ppm (t, 3H) : Terminal methyl group of the octanoyl chain.
  • δ 1.26–1.64 ppm (m, 22H) : Methylene protons from both the octanoyl and 2-ethylhexyl groups.
  • δ 2.28 ppm (t, 2H) : α-methylene protons adjacent to the ester carbonyl.
  • δ 4.12 ppm (m, 2H) : Oxygen-bound methylene protons of the 2-ethylhexyl group.

¹³C NMR (CDCl₃, 25.16 MHz):

  • δ 173.5 ppm : Ester carbonyl carbon.
  • δ 64.2 ppm : Oxygen-bound methylene carbon of the 2-ethylhexyl group.
  • δ 22.6–34.1 ppm : Aliphatic carbons from both substituents.

Infrared Absorption Characteristics

Fourier-transform infrared (FT-IR) spectroscopy reveals key functional group vibrations:

  • ν(C=O) : Strong absorption at 1734 cm⁻¹ , characteristic of ester carbonyl stretching.
  • ν(C–O) : Asymmetric and symmetric stretches at 1248 cm⁻¹ and 1165 cm⁻¹ , respectively.
  • ν(C–H) : Aliphatic C–H stretches between 2850–2950 cm⁻¹ .

Mass Spectrometric Fragmentation Profile

Electron ionization (EI) mass spectrometry exhibits the following fragments:

  • m/z 256 : Molecular ion peak ([M]⁺).
  • m/z 127 : Base peak from α-cleavage of the 2-ethylhexyl group ([C₈H₁₅O₂]⁺).
  • m/z 144 : Fragment resulting from loss of the octanoyl chain ([C₈H₁₇O]⁺).
  • m/z 57 : Dominant low-mass ion ([C₄H₉]⁺) from alkyl chain fragmentation.
Table 1: Key Spectroscopic Data for this compound
Technique Critical Peaks Assignment
------------------------- --------------------------------------------- --------------------------------
¹H NMR (CDCl₃) δ 4.12 (m, 2H) O–CH₂–C(CH₂CH₃)
¹³C NMR (CDCl₃) δ 173.5 Ester carbonyl
FT-IR 1734 cm⁻¹ ν(C=O) stretch
EI-MS m/z 127 ([C₈H₁₅O₂]⁺) α-cleavage fragment

Properties

IUPAC Name

2-ethylhexyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-4-7-9-10-11-13-16(17)18-14-15(6-3)12-8-5-2/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUAIVNIHNEYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867003
Record name octanoic acid, 2-ethylhexyl ester
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63321-70-0
Record name 2-Ethylhexyl caprylate
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Record name octanoic acid, 2-ethylhexyl ester
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Record name 2-ethylhexyl octanoate
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Record name 2-ETHYLHEXYL CAPRYLATE
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Preparation Methods

Esterification Reaction: The Primary Synthetic Route

The most common and established method for preparing 2-ethylhexyl octanoate is the direct esterification of octanoic acid with 2-ethylhexanol. This process involves the condensation of the carboxylic acid and alcohol to form the ester and water, typically catalyzed by an acid catalyst.

Key Aspects:

  • Reactants: 2-Ethylhexanol and octanoic acid in approximately equimolar ratios.
  • Catalysts: Strong acid catalysts such as sulfuric acid or solid acid resins (e.g., Amberlyst-16).
  • Reaction Conditions: Reflux or elevated temperatures around 120°C to 220°C depending on the setup.
  • Reaction Time: Several hours (typically 3–5 hours) to reach equilibrium.
  • Water Removal: Continuous removal of water is essential to drive the reaction forward.
  • Purification: Distillation is used post-reaction to separate the ester from unreacted materials and by-products.

Example Procedure (Batch Esterification):

  • In a stirred reactor, octanoic acid and 2-ethylhexanol are combined with 0.5 wt% of a solid acid catalyst such as Amberlyst-16.
  • The mixture is heated to 120°C and stirred.
  • Reaction progress is monitored by gas chromatography.
  • After 4–5 hours, the reaction reaches 50–70% yield due to equilibrium constraints.
  • The product is purified by distillation.
Parameter Typical Value
Molar ratio (acid:alcohol) 1:1
Catalyst loading 0.5 wt% (solid acid resin)
Temperature 120°C (batch), up to 220°C (industrial)
Reaction time 3–5 hours
Yield 50–70% (batch), higher in continuous processes
Purification Distillation

This method is well-documented for its simplicity and scalability in industrial settings.

Solid Acid Catalysts in Esterification

Recent research highlights the use of solid acid catalysts to improve the esterification efficiency and selectivity.

  • Catalysts: Porous phenolsulfonic acid–formaldehyde resin, Amberlyst-16.
  • Advantages: Easy separation, reusability, reduced corrosion compared to liquid acids.
  • Reaction Monitoring: Gas chromatography and mass spectrometry confirm ester formation.
  • Turnover Frequency (TOF): Initial TOF values are used to compare catalyst performance, normalized by active proton sites.

In a study using Amberlyst-16, esterification of octanoic acid with 2-ethylhexanol at 120°C yielded 50–70% ester content, demonstrating good catalytic activity and selectivity under mild conditions.

Industrial Continuous Esterification

In industrial production, continuous processes are favored for efficiency and scalability.

  • Process: Continuous feeding of reactants and acid catalyst into a reactor.
  • Temperature: Elevated temperatures (up to 220°C) to accelerate reaction rates.
  • Water Removal: Continuous distillation or vacuum applied to remove water and shift equilibrium.
  • Product Purification: Multi-stage distillation to remove unreacted acid, alcohol, and side products.
  • Catalyst: Often sulfuric acid or solid acid catalysts.

This method ensures high throughput and consistent product quality, with yields approaching or exceeding 90% after purification.

Alternative Catalytic Systems and Enhanced Methods

Some patents and studies describe advanced catalytic systems to improve yield and reduce reaction times:

  • Composite Catalysts: Mixtures of Lewis acids such as aluminum chloride combined with organic acid salts to enhance acidity and catalytic efficiency.
  • Phosphorus Oxychloride Catalysis: Used in related ester syntheses, involving controlled addition of 2-ethylhexanol to phosphorus oxychloride in the presence of catalysts like ammonium vanadate and 1-ethyl-3-methylimidazole fluoroform sulfonate, followed by neutralization and purification.
  • Advantages: Improved reaction yields, better control of side reactions, and higher purity products.

Though this method is more complex and typically applied to related esters, it demonstrates the potential for catalytic innovation in ester synthesis.

Process Optimization: Temperature and Vacuum Techniques

To maximize ester purity and yield, process improvements include:

These steps are critical in industrial applications to meet product specifications for cosmetics and pharmaceuticals.

Step Conditions Purpose
Dealcoholysis 185–210°C, vacuum -0.08 to -0.09 MPa Remove excess alcohol
Neutralization 95–100°C, 3% NaOH solution Neutralize free acid
Washing 90–95°C, multiple water washes Remove salts and impurities
Adsorption & Decolour Addition of diatomite and activated carbon Remove color and residual impurities
Filtration Standard filtration techniques Clarify product

Summary Table of Preparation Methods

Method Catalyst Type Temperature Range Reaction Time Yield (%) Notes
Batch Esterification Sulfuric acid, Amberlyst-16 120–220°C 3–5 hours 50–70 Equilibrium-limited, requires water removal
Continuous Industrial Process Sulfuric acid or solid acid Up to 220°C Continuous >90 Efficient, scalable, requires distillation
Composite Lewis Acid Catalysis AlCl3 + organic salts 0–70°C (multi-step) Several hours High Complex, improved yields, used in related esters
Vacuum Dealcoholysis & Purification Post-esterification step 185–210°C (vacuum) 1–1.5 hours N/A Enhances purity and yield

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl octanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl octanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl octanoate involves its ability to act as an emollient and solvent. As an emollient, it helps to soften and smooth the skin by forming a barrier that prevents moisture loss. As a solvent, it aids in the dissolution and delivery of active ingredients in various formulations. The compound undergoes enzymatic hydrolysis in the body, resulting in the release of 2-ethylhexanol and octanoic acid, which are further metabolized .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 2-ethylhexyl octanoate:

Ethyl Octanoate (Ethyl Ester of Octanoic Acid)

  • CAS : 106-32-1
  • Molecular Formula : C₁₀H₂₀O₂
  • Molecular Weight : 172.27 g/mol
  • Key Properties :
    • Volatile aromatic compound detected in wine, sourdough, and fermented foods .
    • Lower molecular weight results in higher volatility, making it suitable for flavor and fragrance applications.
  • Applications : Food flavoring, perfumery, and as a marker in fermentation processes .

Octyl 2-Ethylhexanoate (Caprylyl 2-Ethylhexanoate)

  • CAS : 93777-45-8
  • Molecular Formula : C₁₆H₃₂O₂
  • Molecular Weight : 256.42 g/mol
  • Key Properties: Structural isomer of this compound, differing in ester group orientation. Similar hydrophobicity and low viscosity, but may exhibit distinct solubility profiles .
  • Applications : Cosmetic formulations (e.g., skin-conditioning agents) .

2-Ethylhexyl 2-Ethylhexanoate

  • CAS : 7425-14-1
  • Molecular Formula : C₁₆H₃₂O₂
  • Molecular Weight : 256.42 g/mol
  • Key Properties: Branched ester with both acid and alcohol moieties derived from 2-ethylhexanol. Evaluated under Canadian environmental regulations for low ecological risk .
  • Applications : Plasticizers, lubricants, and polymer additives .

Cetyl Octanoate

  • CAS : 59130-69-7
  • Molecular Formula : C₂₄H₄₈O₂
  • Molecular Weight : 368.64 g/mol
  • Key Properties :
    • Longer alkyl chain (cetyl group) increases molecular weight and reduces volatility.
    • Classified as an inert ingredient in cosmetics and personal care products .
  • Applications : Emollient in creams and lotions .

Bis(2-Ethylhexyl) Phthalate (DEHP)

  • CAS : 117-81-7
  • Molecular Formula : C₂₄H₃₈O₄
  • Molecular Weight : 390.56 g/mol
  • Key Properties :
    • Phthalate ester with widespread use as a plasticizer.
    • Associated with environmental persistence and endocrine-disruption concerns .
  • Applications : PVC plasticizer, medical devices, and flexible polymers .

Data Tables

Table 1: Physical and Chemical Properties of Comparable Esters

Compound CAS Molecular Formula Molecular Weight (g/mol) Volatility Key Applications
This compound 63321-70-0 C₁₆H₃₂O₂ 256.42 Low Cosmetics, lubricants
Ethyl octanoate 106-32-1 C₁₀H₂₀O₂ 172.27 High Food flavoring
Octyl 2-ethylhexanoate 93777-45-8 C₁₆H₃₂O₂ 256.42 Low Skin-conditioning agents
2-Ethylhexyl 2-ethylhexanoate 7425-14-1 C₁₆H₃₂O₂ 256.42 Low Plasticizers
Cetyl octanoate 59130-69-7 C₂₄H₄₈O₂ 368.64 Very Low Cosmetic emollients
DEHP 117-81-7 C₂₄H₃₈O₄ 390.56 Low PVC plasticizers

Table 2: Functional Comparison

Property This compound Ethyl Octanoate DEHP
Volatility Low High Low
Molecular Weight 256.42 172.27 390.56
Toxicity Profile Low concern Generally safe High concern
Primary Use Cosmetics Flavors Plastics

Research Findings and Regulatory Considerations

  • This compound is favored in cosmetics for its non-irritating properties and stability, unlike DEHP, which faces regulatory restrictions due to toxicity .
  • Ethyl octanoate is critical in food science as a marker of microbial activity during fermentation .
  • Branched esters like 2-ethylhexyl 2-ethylhexanoate exhibit lower environmental risks compared to phthalates, aligning with green chemistry trends .

Biological Activity

2-Ethylhexyl octanoate, also known as octanoic acid, 2-ethylhexyl ester, is a fatty acid ester with multiple biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and potential applications in medicine and industry.

This compound has a molecular formula of C16H32O2C_{16}H_{32}O_2 and is synthesized through the esterification of 2-ethylhexanol and octanoic acid, typically using an acid catalyst under reflux conditions. Its unique structure contributes to its distinct physical and chemical properties, making it suitable for various applications in cosmetics, pharmaceuticals, and food industries.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Interactions : It can serve as a substrate for enzymatic reactions or integrate into cell membranes, influencing their properties.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties by inhibiting prostaglandin synthesis.
  • Metabolic Pathways : Upon hydrolysis by esterases or lipases, it produces metabolites that enter various metabolic pathways, potentially impacting cellular metabolism and signaling.

1. Gut Health and Microbiota Modulation

Recent studies have highlighted the role of octanoate in gut health. For instance, dietary supplementation with octanoate has been shown to alleviate oxidative stress and inflammatory responses in animal models. In Larimichthys crocea, octanoate improved intestinal morphology and enhanced the expression of tight junction proteins (ZO-1 and ZO-2), which are crucial for maintaining intestinal barrier integrity . Furthermore, it increased antioxidant enzyme activity while reducing reactive oxygen species (ROS) levels.

EffectObservation
Intestinal MorphologyImproved in fish models
Tight Junction ProteinsEnhanced expression (ZO-1, ZO-2)
Antioxidant ActivityIncreased enzyme levels
ROS LevelsDecreased

2. Cardiac Function

Octanoate has been investigated for its potential benefits in cardiac health. A study examined its effects on hearts with impaired long-chain fatty acid oxidation. While octanoate was expected to ameliorate cardiac hypertrophy, results indicated that it did not sufficiently compensate for energy deficits in certain models. The study revealed that while liver mitochondria could oxidize free octanoate efficiently, cardiac and skeletal muscle mitochondria could not, highlighting a tissue-dependent metabolic distinction .

Tissue TypeOxidation Capability
LiverHigh
HeartLow
Skeletal MuscleLow

Case Study 1: Gut Microbiota Improvement

A study involving fish showed that dietary octanoate supplementation led to a significant increase in beneficial gut bacteria such as Lactobacillus, indicating its potential role in enhancing gut microbiota composition .

Case Study 2: Cardiac Hypertrophy

In a controlled experiment with mice lacking carnitine palmitoyltransferase 2 (CPT2), dietary octanoate did not alleviate myocardial hypertrophy or dysfunction as anticipated. This suggests limitations in its therapeutic application for certain cardiac conditions .

Safety and Toxicology

While this compound is generally regarded as safe for use in cosmetics and pharmaceuticals, high doses have raised concerns regarding developmental toxicity. Studies have shown no reproductive toxicity at lower doses; however, caution is advised when considering higher concentrations due to potential liver toxicity observed in animal models .

Q & A

Q. What are the established laboratory synthesis protocols for 2-ethylhexyl octanoate, and how can purity be validated?

this compound is synthesized via esterification of octanoic acid with 2-ethylhexanol, typically catalyzed by sulfuric acid or enzymatic lipases under controlled conditions. Key steps include:

  • Reflux setup : Equimolar ratios of reactants, acid catalyst (0.5–1% w/w), and removal of water (e.g., Dean-Stark trap) to drive equilibrium .
  • Purification : Neutralization of residual acid, distillation under reduced pressure (boiling point ~296°C), and confirmation via GC-MS or FTIR for ester functional groups (C=O stretch at ~1740 cm⁻¹) .
  • Validation : Purity is assessed using GC-FID with a polar column (e.g., DB-WAX) to separate unreacted precursors and byproducts .

Q. How are key physicochemical properties (e.g., density, boiling point) experimentally determined, and what are the reported values?

  • Density : Measured via pycnometry or oscillating U-tube densitometers at 25°C, yielding ~0.864 g/cm³ .
  • Boiling point : Determined by fractional distillation under reduced pressure (reported range: 296°C at atmospheric pressure) .
  • Solubility : Evaluated in organic solvents (e.g., chloroform, ethanol) via gravimetric analysis; hydrophobic due to the branched alkyl chain .

Q. Which analytical techniques are optimal for identifying this compound in complex matrices like natural extracts?

  • GC×GC-qMS : Using a non-polar primary column (SLB-5ms) and polar secondary column (Supelcowax-10) enhances resolution of co-eluting esters in natural samples. Modulator settings (6 s cycle) and SIM mode (m/z 127.1, 145.1) improve specificity .
  • HS-SPME : Headspace extraction paired with GC-MS is effective for volatile ester profiling in environmental or food samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point variations)?

Discrepancies often arise from differences in experimental conditions (e.g., pressure, purity). Methodological solutions include:

  • Standardized calibration : Use certified reference materials (CRMs) for instrument calibration .
  • Peer-reviewed validation : Cross-check data against authoritative databases like the CRC Handbook of Chemistry and Physics .
  • Pressure-adjusted measurements : Apply the Clausius-Clapeyron equation to extrapolate boiling points at non-standard pressures .

Q. What derivatization strategies enhance the sensitivity of GC-MS for trace-level this compound analysis?

  • Isobutyl esterification : Derivatization with isobutyl chloroformate increases molecular weight, reducing volatility and improving ionization. This method lowers the LLOQ to 0.43 μM, outperforming methyl esterification by 20-fold .
  • SIM optimization : Monitor high m/z fragments (e.g., 127.1 for octanoate) to minimize baseline noise and matrix interference .

Q. How does this compound interact with microbial enzymes (e.g., acyl-CoA synthetases), and how can activity assays be optimized?

  • Enzyme kinetics : Use E. coli FadD mutants to study substrate specificity. Mutations in the AMP exit channel enhance catalytic efficiency (kcat/Km) for medium-chain esters .
  • Assay design : Replace traditional acyl-CoA production assays with AMP-linked assays to reduce background noise from soluble substrates like octanoate .

Q. What role does this compound play in isotopic tracing studies for lipid metabolism?

  • Stable isotope protocols : Synthesize ¹³C-labeled this compound to track hepatic β-oxidation via breath tests (e.g., ¹³CO₂ measurement). Portal vein delivery models ensure direct liver uptake .
  • Data interpretation : Correlate oxidation rates (OctOx) with markers like fasting glucose and ALT to assess metabolic health .

Methodological Tables

Q. Table 1. Key Fragments for GC-MS Analysis of this compound

DerivativeCharacteristic m/zSensitivity (LLOQ)Reference
Methyl ester74, 878.6 μM
Isobutyl ester127.1, 145.10.43 μM

Q. Table 2. Chromatographic Conditions for GC×GC-qMS

ParameterPrimary Column (SLB-5ms)Secondary Column (Supelcowax-10)
Dimensions30 m × 0.25 mm × 0.25 µm1 m × 0.1 mm × 0.10 µm
Modulator Cycle6 s-
DetectionSIM (m/z 127.1, 145.1)Full scan (50–500 m/z)
Reference

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl octanoate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl octanoate

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